

# Synergistic Antiviral Effects of Baloxavir Marboxil in Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sebaloxavir marboxil*

Cat. No.: *B15564385*

[Get Quote](#)

Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, demonstrates significant synergistic antiviral activity when combined with other antiviral compounds, particularly neuraminidase inhibitors (NAIs) and favipiravir. These combinations present a promising strategy to enhance therapeutic efficacy, reduce the potential for drug resistance, and lower required dosages for treating influenza virus infections.

Extensive in vitro and in vivo studies have consistently shown that co-administration of baloxavir marboxil with NAIs such as oseltamivir, zanamivir, and peramivir results in a synergistic reduction of viral replication.<sup>[1][2][3]</sup> This enhanced effect is also observed in combination with the polymerase inhibitor favipiravir.<sup>[2]</sup> The distinct mechanisms of action of these drugs—baloxavir targeting the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit to inhibit viral mRNA transcription and NAIs preventing the release of new virions—provide a strong basis for their combined synergistic effect.<sup>[2][3][4]</sup>

## In Vitro Synergism Against Influenza A and B Viruses

Multiple studies have quantified the synergistic effects of baloxavir acid (the active form of baloxavir marboxil) in combination with other antivirals against various influenza A and B virus strains. The combination index (CI) is a common metric used to assess drug interactions, where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism.

In vitro studies using Madin-Darby Canine Kidney (MDCK) cells have demonstrated synergistic potency against viral replication through the inhibition of cytopathic effects.<sup>[1]</sup> For influenza A(H1N1)pdm09, the combination of baloxavir acid with oseltamivir, zanamivir, and peramivir yielded weighted combination index (CI<sub>wt</sub>) values of 0.48, 0.40, and 0.48, respectively, indicating clear synergy.<sup>[2]</sup> A synergistic effect was also seen with favipiravir (CI<sub>wt</sub> of 0.54).<sup>[2]</sup> Similar synergistic results were observed against influenza A(H3N2) strains, with CI<sub>wt</sub> values of 0.49 for oseltamivir, 0.47 for zanamivir, and 0.42 for peramivir, and a highly synergistic CI<sub>wt</sub> of 0.16 for favipiravir.<sup>[2]</sup> However, the combination of baloxavir acid with ribavirin showed mixed results, with some instances of antagonism.<sup>[2]</sup>

Interestingly, the synergistic effect of baloxavir in combination with NAIs extends to drug-resistant influenza strains.<sup>[3]</sup> For a baloxavir-resistant H1N1 mutant (H1N1-PR8-I38T), the combination with oseltamivir, zanamivir, laninamivir, and peramivir was effective.<sup>[3]</sup> Similarly, for an oseltamivir-resistant H1N1 strain (H1N1-PR8-R292K), the combination of baloxavir with oseltamivir or peramivir showed strong synergistic effects.<sup>[3]</sup>

While generally synergistic, the combination of baloxavir with laninamivir did not show a synergistic effect against influenza B viruses in one study.<sup>[5]</sup> In contrast, the combination with zanamivir had a strong synergistic effect on influenza B virus in vitro.<sup>[3]</sup>

## In Vivo Efficacy in Animal Models

Preclinical studies in mouse models of lethal influenza A virus infection have corroborated the in vitro findings. Combination therapy of baloxavir marboxil with oseltamivir phosphate demonstrated additional efficacy compared to monotherapy, particularly when treatment was delayed.<sup>[1]</sup> In a mouse model where treatment was initiated 96 hours post-infection, a suboptimal dose of baloxavir marboxil in combination with oseltamivir phosphate led to improved outcomes in terms of virus-induced mortality, reduced levels of cytokines and chemokines, and less severe pathological changes in the lungs.<sup>[1]</sup>

## Clinical Observations and Potential Applications

While in vitro and preclinical data are robust, clinical evidence for the superiority of combination therapy is still emerging. A post hoc analysis of the FLAGSTONE trial suggested that for high-risk patients hospitalized with severe influenza, the combination of baloxavir with an NAI was associated with a significant reduction in 28-day mortality compared to NAI monotherapy.<sup>[6]</sup>

The dual antiviral group also showed a greater reduction in viral titers and a shorter time to cessation of viral shedding.<sup>[6]</sup> However, the main FLAGSTONE trial did not find a significant difference in the primary endpoint of time to clinical improvement between the combination and monotherapy groups in the overall population of hospitalized patients with severe influenza.<sup>[7]</sup>

The synergistic activity of baloxavir marboxil with other antivirals, especially NAIs and favipiravir, offers a compelling rationale for combination therapy. This approach could be particularly beneficial for severe influenza infections, in high-risk patient populations, and as a strategy to mitigate the emergence of antiviral resistance.<sup>[2][3]</sup>

## Quantitative Data Summary

| Influenza Strain | Combination                  | Cell Line | Endpoint       | Combination Index (CI) Value | Reference |
|------------------|------------------------------|-----------|----------------|------------------------------|-----------|
| A(H1N1)pdm 09    | Baloxavir acid + Oseltamivir | MDCK      | Cell Viability | 0.48 (synergistic)           | [2]       |
| A(H1N1)pdm 09    | Baloxavir acid + Zanamivir   | MDCK      | Cell Viability | 0.40 (synergistic)           | [2]       |
| A(H1N1)pdm 09    | Baloxavir acid + Peramivir   | MDCK      | Cell Viability | 0.48 (synergistic)           | [2]       |
| A(H1N1)pdm 09    | Baloxavir acid + Favipiravir | MDCK      | Cell Viability | 0.54 (synergistic)           | [2]       |
| A(H1N1)pdm 09    | Baloxavir acid + Ribavirin   | MDCK      | Cell Viability | 1.91 (antagonistic)          | [2]       |
| A(H3N2)          | Baloxavir acid + Oseltamivir | MDCK      | Cell Viability | 0.49 (synergistic)           | [2]       |
| A(H3N2)          | Baloxavir acid + Zanamivir   | MDCK      | Cell Viability | 0.47 (synergistic)           | [2]       |
| A(H3N2)          | Baloxavir acid + Peramivir   | MDCK      | Cell Viability | 0.42 (synergistic)           | [2]       |
| A(H3N2)          | Baloxavir acid + Favipiravir | MDCK      | Cell Viability | 0.16 (highly synergistic)    | [2]       |
| A(H3N2)          | Baloxavir acid +             | MDCK      | Cell Viability | 1.23 (antagonistic)          | [2]       |

## Ribavirin

## H1N1-PR8-

|                                      |                            |      |     |                   |     |
|--------------------------------------|----------------------------|------|-----|-------------------|-----|
| R292K<br>(Oseltamivir-<br>resistant) | Baloxavir +<br>Oseltamivir | MDCK | CPE | Strong<br>Synergy | [3] |
|--------------------------------------|----------------------------|------|-----|-------------------|-----|

## H1N1-PR8-

|                                      |                          |      |     |                   |     |
|--------------------------------------|--------------------------|------|-----|-------------------|-----|
| R292K<br>(Oseltamivir-<br>resistant) | Baloxavir +<br>Peramivir | MDCK | CPE | Strong<br>Synergy | [3] |
|--------------------------------------|--------------------------|------|-----|-------------------|-----|

|             |                          |      |     |                   |     |
|-------------|--------------------------|------|-----|-------------------|-----|
| Influenza B | Baloxavir +<br>Zanamivir | MDCK | CPE | Strong<br>Synergy | [3] |
|-------------|--------------------------|------|-----|-------------------|-----|

|             |                            |      |     |            |     |
|-------------|----------------------------|------|-----|------------|-----|
| Influenza B | Baloxavir +<br>Laninamivir | MDCK | CPE | No Synergy | [5] |
|-------------|----------------------------|------|-----|------------|-----|

MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect

## Experimental Protocols

### In Vitro Synergy Assessment (Cell Viability Assay)

A detailed methodology for assessing the in vitro synergistic effects of baloxavir acid in combination with other antiviral drugs against influenza A(H1N1)pdm09 and A(H3N2) subtypes is as follows:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Virus Propagation: Influenza virus stocks are propagated in MDCK cells.
- Drug Preparation: Baloxavir acid and the other antiviral compounds (oseltamivir, zanamivir, peramivir, favipiravir, ribavirin) are prepared in appropriate solvents and serially diluted.
- Combination Assay: A checkerboard titration method is employed. MDCK cells are seeded in 96-well plates and infected with the influenza virus. The cells are then treated with various

concentrations of baloxavir acid alone, the other antiviral drug alone, or a combination of both.

- **Assessment of Cell Viability:** After a specified incubation period (e.g., 72 hours), cell viability is determined using a colorimetric assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance is measured to quantify the number of viable cells.
- **Data Analysis:** The 50% effective concentration (EC50) for each drug is calculated. The synergistic, additive, or antagonistic effects of the drug combinations are determined by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.[\[2\]](#)

## In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of delayed combination treatment with baloxavir marboxil and oseltamivir phosphate was evaluated in a lethal influenza virus infection mouse model:

- **Animal Model:** Female BALB/c mice are used.
- **Virus Infection:** Mice are intranasally inoculated with a lethal dose of influenza virus A/PR/8/34.
- **Drug Administration:** Treatment is initiated 96 hours post-infection. Mice are orally administered baloxavir marboxil (at suboptimal and optimal doses), oseltamivir phosphate, or a combination of both, twice daily for a specified duration. A control group receives a placebo.
- **Outcome Measures:**
  - **Mortality:** Survival rates are monitored daily.
  - **Viral Titer:** Lung tissues are collected at specific time points post-treatment to determine the viral titer by plaque assay or TCID50 assay.
  - **Cytokine/Chemokine Levels:** Lung homogenates are analyzed for the levels of various pro-inflammatory cytokines and chemokines using a multiplex immunoassay.

- Histopathology: Lung tissues are collected for histopathological examination to assess the degree of inflammation and tissue damage.
- Data Analysis: Statistical analysis is performed to compare the outcomes between the different treatment groups.[[1](#)]

## Visualizations



[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of baloxavir marboxil and its synergistic partners.



[Click to download full resolution via product page](#)

Figure 2. In vitro synergy assessment workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Combining baloxavir marboxil with standard-of-care neuraminidase inhibitor in patients hospitalised with severe influenza (FLAGSTONE): a randomised, parallel-group, double-blind, placebo-controlled, superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Antiviral Effects of Baloxavir Marboxil in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564385#synergistic-effects-of-baloxavir-marboxil-with-other-antiviral-compounds]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)